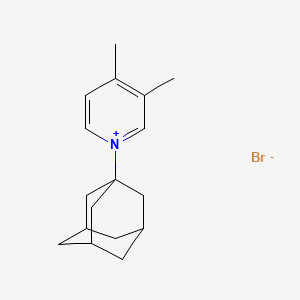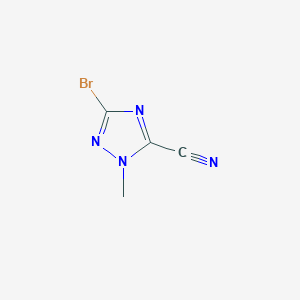
Ethyl 2-(3-methylbenzoyl)butanoate
Vue d'ensemble
Description
Ethyl 2-(3-methylbenzoyl)butanoate is an organic compound with the CAS Number: 1281443-63-7 . It has a molecular weight of 234.3 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18O3/c1-4-12(14(16)17-5-2)13(15)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3 . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
Esters, including this compound, can undergo several types of reactions. They can be hydrolyzed under acidic or basic conditions to form alcohols and acids . They can also be reduced with lithium aluminum hydride to form alcohols . Additionally, they can react with Grignard reagents to form tertiary alcohols .Applications De Recherche Scientifique
Solubility and Solvent Effects
Research into the solubility of related compounds, such as 2-amino-3-methylbenzoic acid, has provided insights into their behavior in various solvents, crucial for purification processes. This study establishes solubility values across different solvents and temperatures, offering a model for understanding similar compounds' solubility behavior, including Ethyl 2-(3-methylbenzoyl)butanoate, through correlation and solvent effect analysis (A. Zhu et al., 2019).
Pharmaceutical Solubility Interpretation
The aqueous solubilities of various compounds have been measured, providing a foundation for understanding the solubility behavior of this compound. This research helps in interpreting pharmaceutical significance and the physicochemical origin of solubility behavior, essential for drug formulation and development (D. Grant et al., 1984).
Advanced Chemical Synthesis
Studies on the synthesis of diverse trifluoromethyl heterocycles from a single precursor have demonstrated methods that could be applied to the synthesis and modification of this compound, showcasing its potential in creating complex chemical structures for various applications (Mark A. Honey et al., 2012).
Environmental Impact and Degradation
Research on the photochemical degradation of parabens, compounds related to this compound, highlights the environmental impact and degradation pathways of such chemicals. This study could inform environmental safety assessments and the development of more sustainable chemicals (M. Gmurek et al., 2015).
Antimicrobial Properties
The use of p-hydroxybenzoic acid esters as preservatives has been extensively studied, revealing their effectiveness against fungi and Gram-positive bacteria. Research in this area could explore the potential antimicrobial properties of this compound, contributing to its applications in pharmaceuticals, cosmetics, and food products (T. Aalto et al., 1953).
Safety and Hazards
Ethyl 2-(3-methylbenzoyl)butanoate is classified as a flammable liquid . It can cause irritation to skin, eyes, and mucous membranes . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, it is recommended to remove the person from exposure and provide fresh air .
Propriétés
IUPAC Name |
ethyl 2-(3-methylbenzoyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-12(14(16)17-5-2)13(15)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDTMZMSSKLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC(=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)



![3-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527160.png)









